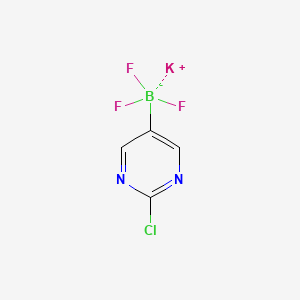

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a chemical compound with the formula C4H2BClF3KN2 . It is used in various chemical reactions and has a molecular weight of 220.43 g/mol .

Synthesis Analysis

A general method to access pyrimidines bearing a trifluoroborate at C4 has been reported . This chemistry is underpinned by the unique features of the trifluoroborate group; its robustness provides an opportunity to carry out chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when suitably activated .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H2BClF3KN2 . The molecular weight of this compound is 203.97 .Chemical Reactions Analysis

This compound can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .Scientific Research Applications

Applications in Organic Synthesis

Potassium (2-chloropyrimidin-5-yl)trifluoroborate has been utilized in the synthesis of complex organic molecules due to its stability and reactivity. For instance, it plays a crucial role in the Suzuki cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials. The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates proceeds readily with good yields, demonstrating the versatility and efficiency of these reagents in organic synthesis. The trifluoroborates are air- and moisture-stable solids, which can be stored indefinitely, thus providing a practical advantage in synthetic chemistry applications (Molander & Rivero, 2002).

Role in Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. For example, a series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified for the treatment of epilepsy, where the pyrimidine derivative played a critical role in the activity of these compounds. These compounds were found to be active in animal models of epilepsy and pain, demonstrating the significance of pyrimidine derivatives in the development of new therapeutic agents. The structure-activity relationships around these compounds highlight the importance of the pyrimidine moiety in modulating biological activity, which underscores the broader applicability of this compound derivatives in drug discovery (Amato et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Potassium (2-chloropyrimidin-5-yl)trifluoroborate and similar compounds have emerged as exceptional reagents for difficult alkyl transfers . Their robustness and stability, as well as their enhanced reactivity compared to their tricoordinate organoboron analogs, highlight their potential for future applications .

Properties

IUPAC Name |

potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUMZIPHWMCSIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BClF3KN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682507 |

Source

|

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-70-0 |

Source

|

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)

![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)